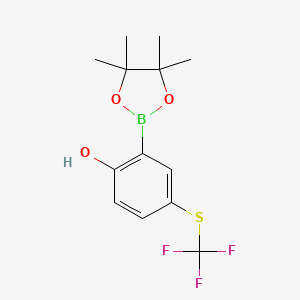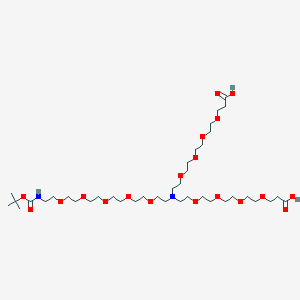
N-(Boc-PEG5)-N-bis(PEG4-acid)
Overview
Description
“N-(Boc-PEG5)-N-bis(PEG4-acid)” is a type of PEG linker. PEG linkers are often used in drug delivery systems due to their biocompatibility and flexibility . This particular linker, “N-(Boc-PEG5)-N-bis(PEG4-acid)”, has a Boc-protected amine group and a carboxylic acid group .
Synthesis Analysis
The synthesis of “N-(Boc-PEG5)-N-bis(PEG4-acid)” likely involves the use of a Boc-protected PEG linker. The Boc group can be deprotected under acidic conditions to generate a free amine group .Chemical Reactions Analysis
“N-(Boc-PEG5)-N-bis(PEG4-acid)” can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .Physical And Chemical Properties Analysis
“N-(Boc-PEG5)-N-bis(PEG4-acid)” is a liquid at room temperature. It’s suitable for pegylation reactions and can be used as a cross-linking reagent .Mechanism of Action
Target of Action
N-(Boc-PEG5)-N-bis(PEG4-acid) is a heterobifunctional, PEGylated crosslinker .
Mode of Action
This compound features a carboxylic acid at one end and a Boc-protected amino group at the other . The Boc group can be deprotected under mildly acidic conditions to generate a free amine group . The terminal carboxylic acid readily reacts with primary and secondary amines under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .
Biochemical Pathways
It can be used to modify biomolecules, potentially altering their function or interaction with other molecules .
Pharmacokinetics
The pharmacokinetics of N-(Boc-PEG5)-N-bis(PEG4-acid) would largely depend on the specific context in which it is used. As a linker, its ADME properties would be influenced by the molecules it is connected to. The hydrophilic PEG linker facilitates solubility in biological applications .
Result of Action
The primary result of the action of N-(Boc-PEG5)-N-bis(PEG4-acid) is the formation of a stable amide bond between the carboxylic acid end of the linker and a primary or secondary amine . This can be used to create a wide variety of compounds for use in chemical biology and medicinal chemistry .
Action Environment
The action of N-(Boc-PEG5)-N-bis(PEG4-acid) can be influenced by environmental factors such as pH. The Boc group can be deprotected under mildly acidic conditions . Additionally, the formation of the amide bond between the carboxylic acid end of the linker and a primary or secondary amine is typically carried out under specific reaction conditions .
Advantages and Limitations for Lab Experiments
N-(Boc-PEG5)-N-bis(PEG4-acid)PEG acid has several advantages for lab experiments, such as its water solubility, biocompatibility, and stability. It can be easily synthesized using standard chemical procedures and purified using chromatographic methods. It can also be easily conjugated to different biomolecules using various coupling chemistries. Moreover, its PEG chains provide several advantages, such as increased solubility, stability, and circulation time in the bloodstream.
However, this compoundPEG acid has some limitations for lab experiments, such as its cost and availability. It is a relatively expensive reagent compared to other PEG derivatives, which may limit its use in some experiments. It is also not widely available from commercial sources, which may require researchers to synthesize it themselves.
Future Directions
N-(Boc-PEG5)-N-bis(PEG4-acid)PEG acid has several future directions for scientific research. One direction is the development of new coupling chemistries that can improve the efficiency and selectivity of the conjugation process. Another direction is the optimization of the PEG chain length and structure to enhance the pharmacokinetics and targeting properties of the conjugates. A third direction is the exploration of new applications, such as gene therapy and regenerative medicine, where this compoundPEG acid can be used to deliver nucleic acids or growth factors to specific tissues or organs. Overall, this compoundPEG acid is a versatile and valuable tool for scientific research, with numerous applications and future directions.
Scientific Research Applications
N-(Boc-PEG5)-N-bis(PEG4-acid)PEG acid has numerous applications in scientific research, particularly in the fields of drug delivery and diagnostics. It can be used as a linker molecule to attach drugs or targeting ligands to PEG chains, thereby improving their solubility, stability, and pharmacokinetics. For example, this compoundPEG acid has been used to conjugate anticancer drugs, such as doxorubicin and paclitaxel, to PEG chains for targeted delivery to cancer cells. It has also been used to attach targeting ligands, such as antibodies and peptides, to PEGylated nanoparticles for specific recognition and uptake by cancer cells.
In addition, this compoundPEG acid has been used in the development of diagnostic tools, such as imaging agents and biosensors. It can be used to attach fluorescent dyes or radioisotopes to PEG chains for imaging applications, such as magnetic resonance imaging (MRI) and positron emission tomography (PET). It has also been used to immobilize enzymes or antibodies on PEGylated surfaces for biosensing applications, such as glucose sensing and pathogen detection.
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76N2O19/c1-39(2,3)60-38(46)40-6-12-49-18-24-55-30-34-59-35-33-58-27-21-52-15-9-41(7-13-50-19-25-56-31-28-53-22-16-47-10-4-36(42)43)8-14-51-20-26-57-32-29-54-23-17-48-11-5-37(44)45/h4-35H2,1-3H3,(H,40,46)(H,42,43)(H,44,45) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFYGSVGACOQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76N2O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100483 | |
| Record name | 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2093152-87-3 | |
| Record name | 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2093152-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



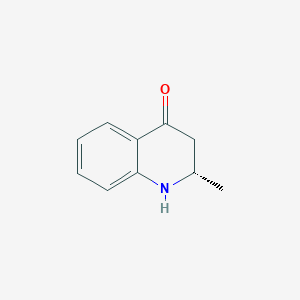
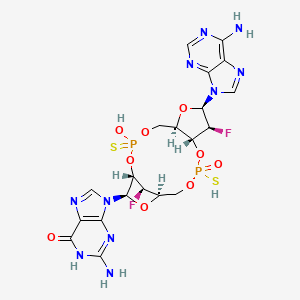
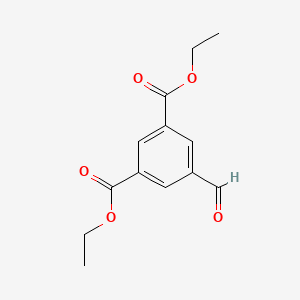


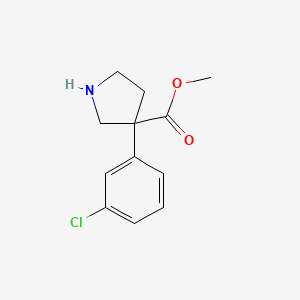
![3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3325247.png)
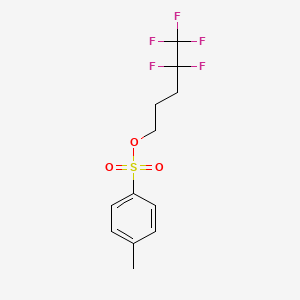
![benzyl (3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)pyrrolidine-1-carboxylate](/img/structure/B3325266.png)
![Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate](/img/structure/B3325273.png)
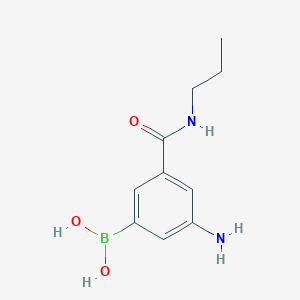

![1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B3325292.png)
